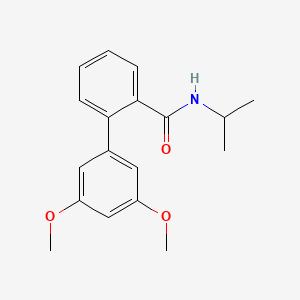![molecular formula C18H23N3O3 B5561265 8-methoxy-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]chromane-3-carboxamide](/img/structure/B5561265.png)
8-methoxy-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]chromane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Research into the synthesis of similar compounds involves diverse strategies, including the use of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds to synthesize pyrazolines and pyranones, indicating a broad array of synthetic pathways that might be relevant (Shandala et al., 1984).
Molecular Structure Analysis
Studies on molecular structure often employ X-ray crystallography, DFT calculations, and spectroscopic methods to elucidate compound geometries. For instance, the novel pyrazole derivative in the study by Kumara et al. (2018) showcases the use of these analytical techniques to confirm the three-dimensional structure, which could be analogous to methods used for the compound (Kumara et al., 2018).
Chemical Reactions and Properties
The reactivity of similar compounds has been explored through various chemical reactions, such as the cyclocondensation reactions leading to pyrazole-3-carboxylates under specific conditions (Machado et al., 2011). These studies provide insights into the chemical behavior and potential reactivity of the compound .
Physical Properties Analysis
Physical properties such as thermal stability, solubility, and phase transitions can be studied through thermal and solvatochromic analyses. For example, the thermal stability of a pyrazole derivative was investigated up to 190°C, providing information on the decomposition temperature and stability under heat (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, electrophilic and nucleophilic regions, and solvent effects on structural parameters, are crucial for understanding a compound's behavior in different environments. The study by Kumara et al. (2018) on a pyrazole derivative’s molecular geometries, electronic structures, and solvent effects exemplifies such an analysis (Kumara et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been synthesized and characterized as part of research into novel chemical derivatives. For instance, Hassan, Hafez, and Osman (2014) studied the synthesis of related pyrazole and pyrimidine derivatives, which involved similar compounds in terms of structural and spectral analysis. This type of research lays the groundwork for understanding the compound's properties and potential applications (Hassan, Hafez, & Osman, 2014).
Cytotoxicity Studies
- Studies involving cytotoxicity, such as the one conducted by Hassan, Hafez, and Osman (2014), indicate a potential application in cancer research. They evaluated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells, suggesting potential applications in understanding and treating certain types of cancers (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activity
- Another area of application is antimicrobial research. Parameshwarappa, Lingamani, Patil, and Goudgaon (2009) synthesized similar compounds and screened them for antibacterial and antifungal activities. This suggests potential use in developing new antimicrobial agents (Parameshwarappa, Lingamani, Patil, & Goudgaon, 2009).
Drug Synthesis
- The compound might also be involved in the synthesis of drugs. Ikemoto, Ito, Nishiguchi, Miura, and Tomimatsu (2005) described the synthesis of an orally active CCR5 antagonist, showcasing the compound's relevance in drug development processes (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).
Pharmaceutical Research
- In pharmaceutical research, the compound could be relevant in studying the synthesis of various pharmaceutical derivatives. Beck and Lynch (1987) discussed the synthesis of related pyrazole carboxylate ester derivatives, which could be related to the development of new pharmaceutical compounds (Beck & Lynch, 1987).
Eigenschaften
IUPAC Name |
8-methoxy-N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-20(8-7-13-10-19-21(2)11-13)18(22)15-9-14-5-4-6-16(23-3)17(14)24-12-15/h4-6,10-11,15H,7-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUYIIWAYYFGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCN(C)C(=O)C2CC3=C(C(=CC=C3)OC)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-chromanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5561187.png)
![8-(1-benzofuran-5-ylcarbonyl)-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5561194.png)

![3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561202.png)
![N-[4-(3-amino-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5561212.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(tetrahydrofuran-3-ylcarbonyl)piperidine](/img/structure/B5561216.png)
![3-allyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561218.png)

![3-(2-ethylbutyl)-8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561226.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[(methylthio)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5561233.png)
![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5561249.png)

